molecular formula C22H32O3 B1649726 2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid CAS No. 103904-74-1

2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid

Cat. No.: B1649726
CAS No.: 103904-74-1
M. Wt: 344.5 g/mol
InChI Key: KAOMOVYHGLSFHQ-UTOQUPLUSA-N
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Description

Anacardic acid diene is a polyunsaturated form of anacardic acid, a phenolic lipid found in the shell of the cashew nut (Anacardium occidentale). This compound is known for its antibacterial, antioxidant, and anti-inflammatory properties. It is a yellow liquid that is partially miscible with ethanol and ether but nearly immiscible with water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anacardic acid diene can be extracted from cashew nut shell liquid (CNSL) using solvents like hexane. The extraction process involves isolating the anacardic acids, which are then purified using chromatographic techniques . The chemical composition of CNSL varies depending on the method of extraction; natural CNSL, obtained by cold or solvent extraction, is very rich in anacardic acid (60-65%) and other phenols .

Industrial Production Methods: Industrial production of anacardic acid diene involves the extraction of CNSL from cashew nut shells, followed by purification and chemical modification. The process typically includes solvent extraction, chromatographic purification, and chemical modifications to enhance the desired properties of the compound .

Chemical Reactions Analysis

Types of Reactions: Anacardic acid diene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites such as the phenolic hydroxyl group and the alkenyl side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize anacardic acid diene.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of anacardic acid, and various substituted phenolic compounds .

Mechanism of Action

Anacardic acid diene exerts its effects by inhibiting the catalytic activity of matrix metalloproteinases (MMP-2 and MMP-9). The carboxylate group of anacardic acid chelates the catalytic zinc ion in the active site of these enzymes, thereby inhibiting their activity. This mechanism is crucial for its antibacterial and anti-inflammatory properties .

Comparison with Similar Compounds

Properties

CAS No.

103904-74-1

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

2-hydroxy-6-[(8Z,11Z)-pentadeca-8,11-dienyl]benzoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h4-5,7-8,15,17-18,23H,2-3,6,9-14,16H2,1H3,(H,24,25)/b5-4-,8-7-

InChI Key

KAOMOVYHGLSFHQ-UTOQUPLUSA-N

SMILES

CCCCC(CC=CC=CCCCC(C)O)C1=CC=CC=C1C(=O)O

Isomeric SMILES

CCC/C=C\C/C=C\CCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Canonical SMILES

CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

melting_point

25 - 26 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid
Reactant of Route 2
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid
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2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid
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2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid
Reactant of Route 5
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid
Reactant of Route 6
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid

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